(Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
This compound belongs to the benzo[d]thiazole class, characterized by a fused benzene-thiazole core. The Z-configuration at the imino group and the presence of a 6-bromo substituent, 3-(phenylthio)propanoyl side chain, and methyl ester functional group distinguish it structurally. Its synthesis likely involves multi-step reactions, such as condensation of substituted bromoacetophenones with thiazole precursors or alkylation of thiazolyl acetates .
Properties
IUPAC Name |
methyl 2-[6-bromo-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S2/c1-25-18(24)12-22-15-8-7-13(20)11-16(15)27-19(22)21-17(23)9-10-26-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHYYDPVJKUKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by data tables, case studies, and detailed research findings.
Anticancer Activity
Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have been evaluated for their effects on various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing the anticancer activity of benzothiazole derivatives, it was found that certain derivatives demonstrated potent cytotoxic effects against several cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The mechanism of action involved apoptosis induction and cell cycle arrest at the G2-M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis |
| B7 | A549 | 2.0 | Cell Cycle Arrest |
| B7 | H1299 | 1.8 | Apoptosis |
Antibacterial Activity
The compound's potential as an antibacterial agent has also been explored, particularly against multi-drug resistant strains.
Research Findings
A recent publication highlighted that compounds with similar structures inhibited the growth of Streptococcus pneumoniae , a significant respiratory pathogen. The mechanism involved targeting the FtsZ protein, crucial for bacterial cell division. The lead compound demonstrated specificity against this pathogen without affecting other bacterial strains .
Antifungal Activity
The antifungal properties of benzothiazole derivatives have been documented, with several compounds showing effectiveness against common fungal pathogens.
Antifungal Efficacy Data
In vitro assays revealed that certain derivatives exhibited potent antifungal activities against strains like Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| H a4 | Candida albicans | 10 µg/mL |
| H a5 | Aspergillus niger | 15 µg/mL |
Discussion
The diverse biological activities of (Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate underscore its potential as a lead compound in drug development. Its ability to induce apoptosis in cancer cells, inhibit bacterial growth specifically in resistant strains, and combat fungal infections positions it as a versatile candidate in pharmacotherapy.
Future Directions
Further research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
- Structural Modifications : Exploring variations in chemical structure to enhance potency and selectivity.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to (Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may exhibit antibacterial properties by targeting essential bacterial proteins such as FtsZ, a key player in bacterial cell division. Inhibiting FtsZ can lead to the cessation of bacterial proliferation, making it a promising avenue for developing narrow-spectrum antibiotics against resistant strains like Streptococcus pneumoniae .
Anticancer Potential
Compounds containing thiazole moieties have been studied for their anticancer properties. The structural features of (Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suggest potential activity against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. Studies have shown that thiazole derivatives can interact with multiple cellular targets, enhancing their therapeutic efficacy .
Anti-inflammatory Effects
Some derivatives of benzo[d]thiazole compounds have demonstrated anti-inflammatory properties. The presence of the phenylthio group may contribute to modulating inflammatory pathways, making these compounds candidates for further investigation in inflammatory disease models .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues
Key structural variations among benzo[d]thiazole derivatives include:
- Substituents on the thiazole ring : Bromine at position 6 (target compound) vs. phenyl () or indole ().
- Imino side chains: The 3-(phenylthio)propanoyl group in the target compound contrasts with benzoyl () or sulfonyl () substituents.
- Ester groups : Methyl (target) vs. ethyl () or benzyl esters ().
Table 1: Structural and Functional Group Comparisons
Key Differences :
- The target’s 3-(phenylthio)propanoyl side chain may require specialized thiol-ene or acylation steps, unlike simpler benzoyl or sulfonyl groups .
- Z-configuration stabilization relies on steric and electronic factors, as seen in crystallographic studies of related thiazole esters ().
Physicochemical Properties
- Crystallography : Methyl esters in thiazole derivatives exhibit planar ester moieties and dihedral angles influenced by substituents (e.g., 44.20° between methyl ester groups in ).
- Hydrogen bonding: Intermolecular N–H···N and C–H···O interactions stabilize crystal structures, as observed in methyl 2-(2-amino-1,3-thiazol-4-yl) derivatives ().
- Solubility : Ethyl esters () may have higher lipophilicity than methyl esters (target compound), impacting bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how can reaction yields be optimized?
- Methodology :
- Use a multi-step approach combining Vilsmeier-Haack formylation (for introducing imino groups) with thioether coupling (e.g., 3-(phenylthio)propanoyl chloride) under anhydrous conditions .
- Optimize coupling reactions using triethylamine (Et₃N) as a base in acetonitrile (ACN) at 60–80°C for 2–4 hours, achieving yields >50% .
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and purify via column chromatography (gradient elution with dichloromethane:methanol).
Q. How should researchers characterize the stereochemistry (Z-configuration) and purity of this compound?
- Methodology :
- Confirm Z-configuration using 1H NMR : Look for coupling constants (J = 15.7–15.8 Hz) in the thiazole-proton region, indicative of restricted rotation .
- Validate purity (>95%) via HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) .
- Use HRMS (ESI) to confirm molecular ion peaks (e.g., m/z 474.17 [M+H]+) with <2 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Case Study :
- Unexpected 13C NMR shifts (e.g., 160–165 ppm for imino C=N): Compare with structurally analogous benzothiazoles (e.g., 2-(phenylthio)acetate derivatives) to identify electronic effects from bromine substitution .
- MS fragmentation anomalies : Use tandem MS/MS to differentiate between homolytic cleavage (common in brominated thiazoles) and retro-Diels-Alder pathways .
Q. How can computational methods predict the compound’s bioactivity (e.g., anti-inflammatory or antiviral potential)?
- Methodology :
- Perform molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 5KIR) or HIV-1 protease (PDB: 1HHP), leveraging benzothiazole’s known affinity for these enzymes .
- Validate predictions with SAR studies : Replace the phenylthio group with methylthio or nitro groups to assess impact on binding energy .
Q. What experimental designs address regioselectivity challenges during bromination of the benzothiazole core?
- Approach :
- Use NBS (N-bromosuccinimide) in DMF at 0°C to selectively brominate the 6-position of benzothiazole, avoiding over-bromination .
- Confirm regiochemistry via NOESY NMR to detect proximity between bromine and adjacent protons .
Contradictions & Solutions
- Issue : Discrepancies in melting points (e.g., 340–342°C vs. literature 335°C for analogs).
- Issue : Inconsistent biological activity in initial assays.
Analytical Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
